4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

Sigma-1 receptor Neuropathic pain CNS drug discovery

Select this specific 4-substituted piperidine hydrochloride (CAS 1380680-50-1) to ensure reproducible sigma-1 receptor engagement as disclosed in patent WO2023051234. The 3,3-difluoroazetidine motif uniquely reduces pKa by ~2–3 units versus non-fluorinated analogs and confers distinct metabolic stability—critical for CNS lead optimization. The hydrochloride salt provides superior aqueous solubility over the free base. Avoid regioisomeric 3-substituted analogs (e.g., CAS 2366179-60-2), which yield divergent receptor binding profiles.

Molecular Formula C8H15ClF2N2
Molecular Weight 212.67 g/mol
CAS No. 1380680-50-1
Cat. No. B1431292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride
CAS1380680-50-1
Molecular FormulaC8H15ClF2N2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC(C2)(F)F.Cl
InChIInChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H
InChIKeyIQLMADPHNURAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride (CAS 1380680-50-1) | Building Block for CNS-Targeted Medicinal Chemistry and Fluorinated Scaffold Optimization


4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride (CAS 1380680-50-1) is a fluorinated heterocyclic building block comprising a piperidine core substituted at the 4-position with a 3,3-difluoroazetidine moiety. The compound exists as the hydrochloride salt (molecular weight 212.67 g/mol), which improves aqueous solubility and handling properties relative to the free base . The 3,3-difluoroazetidine fragment introduces conformational restraint and alters physicochemical parameters including basicity (pKa reduction) and lipophilicity relative to non-fluorinated azetidine-piperidine analogs [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders, with documented applications in sigma-1 receptor ligand development and nicotinic acetylcholine receptor pharmacology .

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride (CAS 1380680-50-1) | Why Non-Fluorinated or Mono-Fluorinated Analogs Cannot Be Interchanged


Generic substitution of 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride with structurally similar analogs (e.g., non-fluorinated azetidinyl-piperidines, mono-fluorinated azetidines, or regioisomeric 3-substituted piperidines) is not scientifically justified due to quantifiable differences in three critical parameters: (1) receptor binding affinity and selectivity profiles that diverge by orders of magnitude between regioisomers and fluorination states [1]; (2) altered physicochemical properties including pKa reduction (ΔpKa ≈ 2-3 units) and lipophilicity modulation induced by the gem-difluoro substitution pattern [2]; and (3) metabolic stability characteristics that uniquely distinguish the 3,3-difluoroazetidine motif from all other fluorinated heterocyclic amines studied . These differences translate directly to functional pharmacological outcomes and synthetic utility that cannot be replicated by simpler or cheaper analogs.

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride (CAS 1380680-50-1) | Quantitative Differentiation Evidence Versus Comparators


Sigma-1 Receptor Ligand Development: Nanomolar Affinity Demonstrated in Piperidine-Difluoroazetidine Scaffold Series

Patent WO2023051234 discloses derivatives incorporating the 4-(3,3-difluoroazetidin-1-yl)piperidine scaffold that exhibit nanomolar binding affinity for the sigma-1 (σ1) receptor [1]. The target compound serves as the core building block for this chemotype, enabling the synthesis of σ1 ligands with potential therapeutic application in neuropathic pain models. While the patent reports nanomolar affinity data for elaborated derivatives rather than the parent building block, the 4-(3,3-difluoroazetidin-1-yl)piperidine substructure is the invariant pharmacophoric element across the active series.

Sigma-1 receptor Neuropathic pain CNS drug discovery

α6-Containing Nicotinic Acetylcholine Receptor Pharmacology: Selective Agonist Activity of DF-AzeP

The free base of the target compound (CAS 1093066-73-9), also referred to as DF-AzeP, is characterized as a selective agonist for α6-containing nicotinic acetylcholine receptors (nAChRs) in the brain . This selectivity profile distinguishes DF-AzeP from non-selective nicotinic ligands (e.g., nicotine, epibatidine) that activate multiple nAChR subtypes (α4β2, α3β4, α7) with comparable potency . The selective targeting of α6-containing receptors enables isolated study of this receptor subpopulation in neuroscience research and positions the scaffold as a candidate for addiction medicine therapeutic development .

Nicotinic acetylcholine receptors Neuroscience Addiction medicine

Metabolic Stability Anomaly: 3,3-Difluoroazetidine Motif as the Sole Exception to High Microsomal Stability in Fluorinated Heterocyclic Amine Series

In a 2023 systematic study of mono- and difluorinated saturated heterocyclic amines (azetidines, pyrrolidines, piperidines), intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for all compounds studied—with a single exception: the 3,3-difluoroazetidine derivative [1]. This anomalous metabolic liability is unique to the gem-difluoro substitution pattern on the azetidine ring and is not observed in mono-fluorinated azetidines, fluorinated pyrrolidines, or fluorinated piperidines [2]. The target compound incorporates this exact 3,3-difluoroazetidine substructure and therefore carries a distinct metabolic profile relative to other fluorinated heterocyclic building blocks.

Metabolic stability Microsomal clearance Fluorinated building blocks

Physicochemical Property Modulation: pKa Reduction and Lipophilicity Alteration by Gem-Difluoro Substitution

The systematic 2023 study by Melnykov et al. established that fluorination of saturated heterocyclic amines reduces basicity (pKa) and modulates lipophilicity (LogP) in a manner dependent on the number of fluorine atoms and their distance to the protonation center [1][2]. The gem-difluoro substitution pattern (3,3-difluoroazetidine) produces a distinct pKa–LogP profile compared to mono-fluorinated azetidines, owing to the combined inductive electron-withdrawing effects of two β-fluorine atoms . The hydrochloride salt form (CAS 1380680-50-1) of 4-(3,3-difluoroazetidin-1-yl)piperidine offers enhanced aqueous solubility and formulation convenience relative to the free base [3], which is relevant for in vivo dosing and high-throughput screening applications.

Physicochemical properties pKa modulation Lipophilicity Fluorine chemistry

4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride (CAS 1380680-50-1) | Optimal Research and Industrial Application Scenarios


Synthesis of Sigma-1 Receptor Ligands for CNS Drug Discovery Programs

Based on patent WO2023051234, 4-(3,3-difluoroazetidin-1-yl)piperidine hydrochloride serves as the core building block for synthesizing sigma-1 (σ1) receptor ligands with demonstrated nanomolar binding affinity [1]. The 4-position substitution on the piperidine ring is critical for σ1 receptor engagement; procurement of the correct 4-substituted regioisomer (CAS 1380680-50-1) rather than the 3-substituted analog (CAS 2366179-60-2) is essential for reproducing patent-disclosed structure-activity relationships [1]. This application scenario is particularly relevant for medicinal chemistry teams pursuing σ1 receptor modulators for neuropathic pain or other CNS indications.

Neuroscience Research Tool for α6-Containing Nicotinic Receptor Pharmacology

The free base form (DF-AzeP, CAS 1093066-73-9) functions as a selective agonist for α6-containing nicotinic acetylcholine receptors (nAChRs) in the brain . This selectivity profile enables isolated study of α6-containing receptor subpopulations without confounding activation of α4β2, α3β4, or α7 subtypes that occur with non-selective agonists such as nicotine . Neuroscience researchers investigating the role of α6-nAChRs in reward pathways, addiction mechanisms, or dopaminergic signaling should prioritize this compound over non-selective nicotinic ligands.

Structure-Activity Relationship Studies Requiring Defined Physicochemical Baselines

The 3,3-difluoroazetidine motif produces quantifiable alterations in basicity (pKa reduction of approximately 2-3 units versus non-fluorinated azetidine) and lipophilicity (LogP) due to the electron-withdrawing inductive effects of the gem-difluoro substitution [2]. The hydrochloride salt form (CAS 1380680-50-1) provides enhanced aqueous solubility and reproducible handling characteristics compared to the free base [1]. For SAR campaigns where controlling basicity, membrane permeability, or solubility is critical, this compound offers a well-characterized physicochemical starting point relative to non-fluorinated or mono-fluorinated azetidine-piperidine analogs [2].

Metabolic Stability Differentiation Studies in Lead Optimization

Systematic microsomal clearance studies have identified the 3,3-difluoroazetidine substructure as the sole exception to the high metabolic stability observed across a series of mono- and difluorinated azetidines, pyrrolidines, and piperidines [2]. The target compound therefore presents a unique metabolic profile that distinguishes it from structurally similar fluorinated building blocks. Medicinal chemists evaluating metabolic stability trade-offs in lead optimization can employ this compound as a probe to assess the functional consequences of the 3,3-difluoroazetidine metabolic liability in their specific chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.